

Long-Term DK419 Treatment Effects on Cancer Cell Lines: Application Notes and Protocols

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Compound of Interest

Compound Name: DK419

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This document provides detailed application notes and protocols for studying the long-term effects of **DK419** treatment on cancer cell lines. **DK419** is a potent and orally active inhibitor of the Wnt/ β -catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer (CRC).[1][2][3] These guidelines are intended for researchers in oncology, cell biology, and drug development to assess the efficacy and mechanisms of **DK419**.

Introduction to DK419

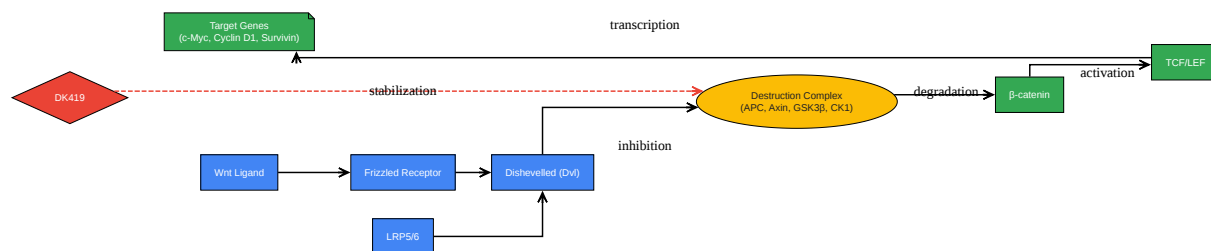
DK419 is a derivative of Niclosamide designed to have improved pharmacokinetic properties while maintaining multifunctional drug activity.[2] It primarily functions by inhibiting Wnt/ β -catenin signaling, which leads to reduced proliferation of cancer cells.[1][2] Dysregulation of the Wnt pathway is a key driver in over 93% of colorectal cancers, making it a prime target for therapeutic intervention.[1] **DK419** has demonstrated the ability to inhibit the growth of various colorectal cancer cell lines in vitro and patient-derived tumor explants in vivo.[1][2]

Mechanism of Action

DK419 exerts its anti-cancer effects by targeting the canonical Wnt/ β -catenin signaling pathway.[3] In cancer cells with mutations in genes like APC or β -catenin, this pathway is hyperactivated, leading to the accumulation of β -catenin in the nucleus. Nuclear β -catenin then

acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) to drive the expression of target genes involved in cell proliferation and survival, such as c-Myc, Cyclin D1, and Survivin.[1]

DK419 treatment leads to a reduction in the protein levels of key components and targets of the Wnt/ β -catenin pathway, including Axin2, β -catenin, c-Myc, Cyclin D1, and Survivin.[1][3] Additionally, **DK419** has been shown to alter cellular metabolism by increasing the oxygen consumption rate and inducing the production of phosphorylated AMP-activated protein kinase (pAMPK), suggesting an impact on mitochondrial respiration.[1][2]





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